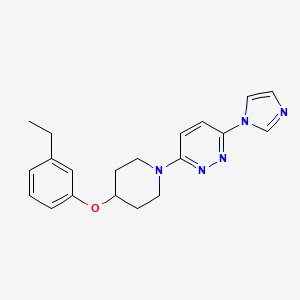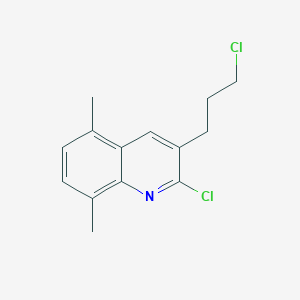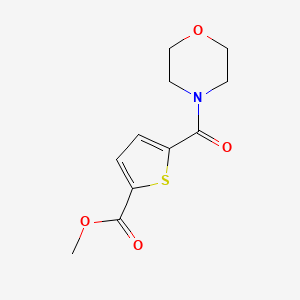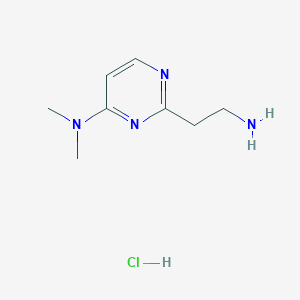
C24H17ClFN3O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C24H17ClFN3O5 is a complex organic molecule. This compound is characterized by its unique structure, which includes a combination of chlorine, fluorine, nitrogen, and oxygen atoms. It is used in various scientific research applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C24H17ClFN3O5 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include halogenating agents, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization, distillation, and chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
C24H17ClFN3O5: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
科学的研究の応用
C24H17ClFN3O5: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: It is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of C24H17ClFN3O5 involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
C24H17ClFN3O5: can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with similar functional groups or molecular frameworks. The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
List of Similar Compounds
C24H17ClN3O5: A compound with a similar structure but lacking the fluorine atom.
C24H17FN3O5: A compound with a similar structure but lacking the chlorine atom.
C24H17ClFN3O4: A compound with a similar structure but with one less oxygen atom.
These comparisons highlight the unique aspects of This compound
特性
分子式 |
C24H17ClFN3O5 |
|---|---|
分子量 |
481.9 g/mol |
IUPAC名 |
[4-[(2S,6R,7S)-4-(3-chloro-4-fluorophenyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C24H17ClFN3O5/c1-12(30)34-15-7-4-13(5-8-15)22(31)21-20-19(18-3-2-10-27-29(18)21)23(32)28(24(20)33)14-6-9-17(26)16(25)11-14/h2-11,18-21H,1H3/t18?,19-,20-,21+/m1/s1 |
InChIキー |
MOHFQPPRBKPQLG-VKEMMKHGSA-N |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)F)Cl |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)






![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)

![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)

